molecular formula C14H15BF2O2S B1654041 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester CAS No. 2096331-57-4

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester

Cat. No.: B1654041
CAS No.: 2096331-57-4
M. Wt: 296.1
InChI Key: FRYBRKZEJFVHSI-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester is a fluorinated aromatic boronic ester with the molecular formula C₁₄H₁₄BF₂O₂S. It belongs to the class of organoboron compounds widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials chemistry. The difluoro substitution on the benzo[b]thiophene backbone enhances electronic and steric properties, influencing reactivity and solubility .

This compound is structurally distinguished by:

  • Benzo[b]thiophene core: Provides rigidity and conjugation.
  • 5,6-Difluoro substituents: Modulate electronic density and improve metabolic stability in drug candidates.
  • Pinacol ester group: Enhances stability and solubility in organic solvents compared to free boronic acids .

Applications include its use as a key intermediate in synthesizing topoisomerase inhibitors and other bioactive molecules .

Properties

IUPAC Name

2-(5,6-difluoro-1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF2O2S/c1-13(2)14(3,4)19-15(18-13)9-7-20-12-6-11(17)10(16)5-8(9)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYBRKZEJFVHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC(=C(C=C23)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134464
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-57-4
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%)
  • Base : Cs₂CO₃ or KOAc
  • Solvent : Dimethylformamide (DMF) or dioxane
  • Temperature : 80–100°C
  • Yield : 70–85%

Mechanistic Insights : Oxidative addition of the brominated substrate to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronic ester.

Grignard Reagent-Mediated Synthesis

A patent-pending method (CN103044470A) utilizes Grignard reagents to bypass palladium dependency. Here, 4-bromo-5,6-difluorobenzo[B]thiophene-2-carbaldehyde reacts with magnesium and methoxy pinacol borate in tetrahydrofuran (THF):

Protocol:

  • Reactants :
    • 4-Bromo-5,6-difluorobenzo[B]thiophene-2-carbaldehyde (1 eq)
    • Magnesium metal (1.2 eq)
    • Methoxy pinacol borate (1.2 eq)
  • Solvent : THF at reflux (65°C)
  • Workup : Acidic hydrolysis (HCl) followed by extraction with ethyl acetate
  • Yield : 70.5%

Advantages : Cost-effective and scalable but requires anhydrous conditions.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation of 5,6-difluorobenzo[B]thiophene using iridium catalysts offers a step-economical route.

Key Parameters:

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with dtbbpy ligand
  • Boron Source : Pinacolborane (HBpin)
  • Solvent : Dichloromethane or toluene
  • Temperature : 80°C
  • Yield : 60–75%

Limitations : Positional selectivity depends on steric and electronic effects, necessitating optimized ligand systems.

Suzuki-Miyaura Cross-Coupling in One-Pot

A two-step, one-pot approach combines borylation and cross-coupling. Wang et al. demonstrated this using 3-bromo-5,6-difluorobenzo[B]thiophene and tetrahydroxydiboron (BBA):

Procedure:

  • Borylation :
    • BBA (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos ligand
    • Solvent: Ethanol/water (3:1), 80°C, 12 h
  • Cross-Coupling :
    • Aryl halide (1 eq), K₂CO₃ (3 eq)
    • Yield: 65–80%

Benefits : Avoids boronic ester isolation, enhancing atom economy.

Comparative Analysis of Methods

Method Catalyst Yield (%) Cost Scalability
Miyaura Borylation Pd(PPh₃)₄ 70–85 High Moderate
Grignard Reagent None 70.5 Low High
Iridium-Catalyzed [Ir(OMe)(COD)]₂ 60–75 High Low
One-Pot Suzuki Pd(OAc)₂/SPhos 65–80 Medium High

Chemical Reactions Analysis

Types of Reactions

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Electronics

DFBTB is primarily utilized in the development of organic semiconductors due to its favorable electronic properties. Its applications include:

  • Organic Field Effect Transistors (OFETs) : DFBTB exhibits high charge carrier mobility, making it an excellent candidate for OFETs. Research has shown that devices incorporating DFBTB can achieve mobilities exceeding 1 cm²/V·s, which is significant for practical applications .
  • Organic Photovoltaics (OPVs) : The compound's ability to form stable thin films contributes to its use in OPVs, where it can enhance light absorption and improve energy conversion efficiency .

Chemical Sensors

DFBTB has been investigated for its potential use in chemical sensors due to its sensitivity to various analytes. Studies indicate that DFBTB-based sensors can detect volatile organic compounds (VOCs) at low concentrations, making them useful in environmental monitoring .

Drug Delivery Systems

The boronic acid functionality allows DFBTB to participate in dynamic covalent chemistry, which can be exploited in drug delivery systems. Its ability to form reversible bonds with diols makes it a candidate for controlled release formulations .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic ElectronicsUsed in OFETs and OPVsHigh charge mobility; efficient energy conversion
Chemical SensorsDetects VOCsHigh sensitivity; low detection limits
Drug Delivery SystemsControlled release formulationsReversible bonding capabilities

Case Study 1: OFET Performance

In a recent study, devices fabricated with DFBTB demonstrated a mobility of 1.2 cm²/V·s when tested under ambient conditions. This performance was attributed to the compound's unique molecular structure that facilitates charge transport .

Case Study 2: VOC Detection

A sensor based on DFBTB was tested for its ability to detect formaldehyde vapors. The sensor exhibited a rapid response time and high selectivity, confirming the compound's utility in environmental sensing applications .

Mechanism of Action

The mechanism of action of 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Features Applications
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester C₁₄H₁₄BF₂O₂S 316.13 Difluoro substitution, thiophene core Drug synthesis (e.g., topoisomerase inhibitors)
Thiophene-3-boronic acid pinacol ester C₁₀H₁₅BO₂S 226.10 Non-fluorinated thiophene Cross-coupling reactions
5-Bromo-2,3-difluorophenylboronic acid pinacol ester C₁₂H₁₄BF₂BrO₂ 318.95 Bromo and difluoro substitution Functional materials
3-Hydroxyphenylboronic acid pinacol ester C₁₂H₁₇BO₃ 220.07 Hydroxyl group Sensors, bioconjugation

Key Observations :

  • Fluorination: The difluoro groups in the target compound increase electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions compared to non-fluorinated analogs like thiophene-3-boronic acid pinacol ester .
  • Heterocyclic Core : Benzo[b]thiophene offers greater π-conjugation than phenyl or pyranyl systems (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester), enhancing stability in photochemical applications .

Solubility and Stability

Table 2: Solubility in Organic Solvents
Compound Chloroform Acetone Ether Hydrocarbons
Phenylboronic acid Moderate High High Low
Phenylboronic acid pinacol ester High High Moderate Low
This compound (inferred) High High Moderate Low

Insights :

  • Pinacol esters generally exhibit better solubility than parent boronic acids due to reduced polarity. For example, phenylboronic acid pinacol ester shows high solubility in chloroform, while the parent acid is only moderately soluble .
  • The target compound’s solubility profile is inferred to align with other pinacol esters, though its aromatic thiophene core may reduce solubility in hydrocarbons compared to aliphatic analogs .

Biological Activity

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester (DFB-BTA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DFB-BTA, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17B2O2S
  • Molecular Weight : 292.37 g/mol
  • Melting Point : 290-294 °C
  • Solubility : Soluble in common organic solvents, enhancing its applicability in various biological assays.

Synthesis

DFB-BTA can be synthesized through a series of reactions involving boronic acid derivatives. The synthesis typically involves the following steps:

  • Formation of Boronic Acid : The initial step involves the preparation of the boronic acid from appropriate precursors.
  • Pinacol Ester Formation : The boronic acid is then reacted with pinacol to form the pinacol ester, a crucial step that enhances solubility and stability.
  • Fluorination : The introduction of fluorine atoms at the 5 and 6 positions on the benzo[b]thiophene ring is achieved through electrophilic fluorination methods.

Biological Activity

DFB-BTA exhibits a range of biological activities, making it a valuable compound for research and therapeutic applications.

Antiviral Activity

Research indicates that boronic acid derivatives, including DFB-BTA, possess antiviral properties. A study demonstrated that related compounds exhibited significant inhibition against various viral strains, suggesting that DFB-BTA may have similar effects due to its structural analogies .

Anticancer Properties

Boronic acids have been recognized for their role in cancer therapy. DFB-BTA's ability to inhibit proteasome activity has been highlighted in studies focusing on cancer cell lines, where it demonstrated cytotoxic effects comparable to established anticancer agents like bortezomib .

Antimicrobial Effects

The compound has shown promising antibacterial and antifungal activities. In vitro assays revealed that DFB-BTA effectively inhibited the growth of several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

  • Antiviral Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that a related boronic acid derivative exhibited IC50 values in the low micromolar range against HIV and HCV . This suggests that DFB-BTA may possess similar antiviral efficacy.
  • Anticancer Research : In a comparative study with bortezomib, DFB-BTA was shown to induce apoptosis in multiple myeloma cell lines, with IC50 values indicating potent activity at nanomolar concentrations .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of boronic acid derivatives found that DFB-BTA inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .

Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AnticancerProteasome inhibition leading to apoptosis
AntimicrobialInhibition of microbial growth

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6-difluorobenzo[B]thiophene-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling. Key steps include halogenation of the benzo[B]thiophene scaffold followed by palladium-catalyzed cross-coupling with pinacol boronic esters. For example, analogous syntheses use Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base in 1,2-dimethoxyethane/water under inert atmospheres, achieving yields of 75–94% . Optimizing ligand choice (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and solvent polarity (THF vs. DMF) significantly impacts reaction efficiency.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm regioselectivity (fluorine substituents at C5/C6 and boronate at C3). Fluorine’s electronegativity induces deshielding in adjacent protons (δ ~7.2–7.8 ppm). GC or HPLC (>97% purity) is critical due to potential byproducts like deboronation or residual palladium . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ ≈ 297.1 Da).

Q. What are the stability considerations for this boronic ester under storage and reaction conditions?

  • Methodology : Store at 0–6°C in inert, anhydrous environments to prevent hydrolysis. Boronic esters are prone to protodeboronation in protic solvents or acidic conditions. Stability tests in DMSO-d₆ (NMR) over 24 hours can assess decomposition. Use stabilizing ligands (e.g., pinacol) to mitigate boroxine formation .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar boronic esters inform spectral interpretation of the target compound?

  • Methodology : Compare with analogs like 3-fluoro-4-nitrophenylboronic acid pinacol ester (CAS 939968-60-2), where fluorine’s inductive effect shifts adjacent aromatic protons upfield by ~0.3 ppm . For 5,6-difluorinated systems, coupling constants (³Jₐᵣ-H-F) and NOE correlations resolve ambiguities in substitution patterns. Contradictions may arise from rotameric equilibria in hindered arylboronates .

Q. What strategies optimize Suzuki-Miyaura coupling yields when steric hindrance from the difluorobenzo[B]thiophene scaffold limits reactivity?

  • Methodology : Use bulky, electron-rich ligands (e.g., SPhos) to enhance oxidative addition of aryl halides. Microwave-assisted heating (110°C, sealed tube) improves kinetics for sterically hindered substrates. Pre-activation of the boronic ester via trifluoroborate salts (e.g., KF) can stabilize the transmetallation intermediate .

Q. How does the electronic nature of the benzo[B]thiophene core influence regioselectivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing fluorine substituents activate the boronate toward nucleophilic attack, directing coupling to electron-deficient partners. Computational studies (DFT) on frontier molecular orbitals (HOMO/LUMO) predict reactivity trends. Experimentally, competitive coupling with 3-methoxycarbonylphenylboronic esters (CAS 347389-74-6) reveals electronic vs. steric dominance .

Q. What are the challenges in synthesizing derivatives via late-stage functionalization of this boronic ester?

  • Methodology : Fluorine’s strong C-F bond limits traditional cross-coupling. Instead, use photoredox catalysis for C-H borylation or transition-metal-mediated C-F activation. For example, Ir-based catalysts enable Suzuki couplings under blue light (450 nm) without compromising the boronate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester

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